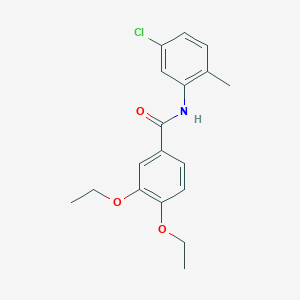
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMB is a benzamide derivative that has shown promise in a range of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide as an enzyme inhibitor is complex and involves a range of interactions between the compound and the enzyme. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide is thought to bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. These properties may make N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide a promising candidate for the treatment of a range of diseases, including neurodegenerative disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide also has some limitations. Its mechanism of action is complex, and its effects on different enzymes and physiological processes may vary. This can make it difficult to predict the compound's activity in different experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide. One area of interest is the development of more specific and potent inhibitors of certain enzymes, such as carbonic anhydrase. Additionally, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide may have potential applications in the treatment of neurodegenerative disorders, cancer, and other diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of enzyme inhibition. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in a range of physiological processes.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
|---|---|
Formule moléculaire |
C18H20ClNO3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-9-7-13(10-17(16)23-5-2)18(21)20-15-11-14(19)8-6-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Clé InChI |
HULKTDLSYKGFRB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)


![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)